Dopac
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074430 | |
| Record name | 3,4-Dihydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
| Record name | 3,4-Dihydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,4-Dihydroxybenzeneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL | |
| Record name | 3,4-Dihydroxybenzeneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000082 [mmHg] | |
| Record name | 3,4-Dihydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
102-32-9, 60696-39-1 | |
| Record name | DOPAC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Dihydroxyphenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60696-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEX5N0R4N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxybenzeneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Dihydroxybenzeneacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Catabolic Pathways of 3,4 Dihydroxyphenylacetic Acid
Endogenous Biosynthesis Routes
Endogenously, DOPAC is primarily known as a key metabolite of the neurotransmitter dopamine (B1211576). wikipedia.orghmdb.ca This production is a fundamental aspect of normal dopaminergic function and turnover in the brain and other tissues. portlandpress.comnih.gov
The primary endogenous pathway for the formation of 3,4-Dihydroxyphenylacetic acid is the catabolism of dopamine. wikipedia.orgtaylorandfrancis.com In dopaminergic neurons, cytoplasmic dopamine that is not stored in synaptic vesicles is subject to degradation. portlandpress.commdpi.com This metabolic process leads to the formation of this compound, which is then typically transported out of the neuron. mdpi.com The concentration of this compound is often measured alongside dopamine to assess the rate of dopamine turnover in various regions of the central nervous system. hmdb.cataylorandfrancis.com
The conversion of dopamine to this compound is a two-step enzymatic process. mdpi.com
Monoamine Oxidase (MAO): The process begins with the oxidative deamination of dopamine, a reaction catalyzed by the enzyme monoamine oxidase (MAO), which is located on the outer mitochondrial membrane. mdpi.comnih.gov This reaction converts dopamine into an unstable and reactive intermediate, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govnih.govjneuropsychiatry.org Both MAO-A and MAO-B isoforms can be involved in this process. mdpi.comnih.gov
Aldehyde Dehydrogenase (ALDH): The highly reactive DOPAL is then quickly detoxified through oxidation into this compound. nih.govnih.gov This reaction is primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes, with the mitochondrial enzyme ALDH2 playing a particularly crucial role in this conversion. hmdb.canih.govmdpi.com This rapid oxidation of DOPAL to the more stable this compound is essential for preventing the accumulation of the toxic aldehyde intermediate. mdpi.comnih.gov
| Enzyme | Substrate | Product | Cellular Location | Role |
|---|---|---|---|---|
| Monoamine Oxidase (MAO) | Dopamine | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Outer Mitochondrial Membrane | Catalyzes the initial oxidative deamination of dopamine. mdpi.comnih.gov |
| Aldehyde Dehydrogenase (ALDH2) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | 3,4-Dihydroxyphenylacetic acid (this compound) | Mitochondria | Catalyzes the oxidation of the toxic intermediate DOPAL to the more stable this compound. hmdb.canih.gov |
Exogenous and Microbial Biotransformation Pathways
Beyond its role as a neurotransmitter metabolite, this compound is also a product of the microbial breakdown of various dietary and environmental compounds.
Many dietary flavonoids, such as quercetin (B1663063) and its glycosides, are poorly absorbed in the small intestine and thus travel to the colon. mdpi.comscientificliterature.org In the colon, they are subjected to extensive metabolism by the resident gut microbiota. scientificliterature.orgnih.gov Several species of intestinal bacteria can cleave the ring structure of flavonoids, leading to the formation of smaller phenolic acids. nih.govtandfonline.com Specifically, the microbial degradation of quercetin has been shown to yield 3,4-dihydroxyphenylacetic acid as a major metabolite. mdpi.comscientificliterature.orgfoodandnutritionresearch.netfoodandnutritionresearch.net Studies have identified bacteria such as Clostridium perfringens, Bacteroides fragilis, and Eubacterium ramulus as being capable of carrying out this transformation. nih.govfoodandnutritionresearch.netfoodandnutritionresearch.net This microbial pathway is a significant source of circulating this compound and other phenolic acids derived from dietary polyphenols. scientificliterature.orgresearchgate.net
Certain microorganisms can synthesize this compound through the hydroxylation of other phenylacetic acids. A common precursor is 4-hydroxyphenylacetic acid (p-HPA). cdnsciencepub.comomicsonline.org Bacteria such as Pseudomonas putida and Acinetobacter species possess enzymes that can hydroxylate 4-hydroxyphenylacetic acid at the C3 position to produce 3,4-dihydroxyphenylacetic acid. nih.govnih.govasm.orgnih.gov The enzyme responsible for this conversion in P. putida has been identified as 4-hydroxyphenylacetic acid-3-hydroxylase, a flavoprotein monooxygenase that requires NADH. oup.com Aerobic biotransformation using whole-cell cultures of Arthrobacter protophormiae has also been used to synthesize this compound from 4-hydroxyphenylacetic acid. wikipedia.org
For many soil and gut bacteria, this compound is not an end product but a central intermediate in the catabolism of various aromatic compounds, including dopamine, tyramine (B21549), and 4-hydroxyphenylacetic acid. nih.govnih.govasm.org In organisms like Pseudomonas putida and Acinetobacter, this compound is funneled into a specific degradation pathway. nih.govasm.orgnih.gov
The catabolic sequence generally involves the following steps:
Ring Fission: The aromatic ring of this compound is cleaved by a dioxygenase enzyme. nih.govasm.org In Acinetobacter and P. putida, this is typically achieved by 3,4-dihydroxyphenylacetate 2,3-dioxygenase, an extradiol dioxygenase, which incorporates molecular oxygen to break the ring. asm.orgresearchgate.net
Formation of a Semialdehyde: This ring cleavage results in the formation of a linear, unsaturated semialdehyde intermediate, such as 5-carboxymethyl-2-hydroxymuconic semialdehyde. cdnsciencepub.comnih.gov
Further Degradation: This intermediate undergoes a series of further enzymatic reactions, including dehydrogenation, decarboxylation, hydration, and aldol (B89426) fission. nih.govasm.org
Entry into Central Metabolism: The ultimate products of this pathway are common metabolic intermediates like pyruvate (B1213749) and succinate (B1194679) (or succinic semialdehyde), which can then enter the Krebs cycle to be used for energy and biomass. nih.govasm.orgnih.gov
In Pseudomonas putida U, the genes for the degradation of dopamine and tyramine are organized into a complex "3,4HPA catabolon," where this compound (3,4HPA) serves as the central intermediate that connects the initial conversion of the amines to the final ring-cleavage pathway. nih.gov
| Pathway | Microorganism(s) | Substrate(s) | Product/Intermediate | Key Finding |
|---|---|---|---|---|
| Flavonoid Degradation | Clostridium perfringens, Bacteroides fragilis, Eubacterium ramulus | Quercetin | 3,4-Dihydroxyphenylacetic acid | Human gut microbiota degrade dietary flavonoids into this compound. nih.govfoodandnutritionresearch.netfoodandnutritionresearch.net |
| Phenylacetic Acid Biotransformation | Pseudomonas putida, Acinetobacter sp., Arthrobacter protophormiae | 4-Hydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid | Microbial hydroxylation of related phenylacetic acids produces this compound. wikipedia.orgnih.govasm.org |
| Aromatic Catabolism | Pseudomonas putida, Acinetobacter sp. | 3,4-Dihydroxyphenylacetic acid | Pyruvate, Succinate | This compound is a central intermediate that is broken down via ring-fission to enter central metabolism. nih.govasm.orgnih.gov |
Genetic and Enzymatic Regulation of this compound Metabolism
The metabolic pathways governing the synthesis and degradation of 3,4-Dihydroxyphenylacetic acid (this compound) are tightly controlled at both the genetic and enzymatic levels. This regulation ensures the appropriate balance of this critical dopamine metabolite. Key enzymes in this process, primarily monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), are subject to complex regulatory mechanisms that influence their expression and activity, thereby directly impacting this compound concentrations. Furthermore, advancements in biotechnology have enabled the manipulation of these pathways through genetic engineering for targeted this compound biosynthesis.
Gene Expression and Regulation of MAO and COMT
The expression of the genes encoding MAO and COMT is a critical control point in dopamine metabolism. Various factors, including transcription factors, hormones, and cellular signaling molecules, modulate the transcription of MAOA and COMT genes.
The MAOA gene's expression is regulated by several transcription factors, including Sp1, GATA2, and TBP, through a cAMP-dependent mechanism. wikipedia.org Additionally, transcription factors such as Egr-1 and c-Jun have been shown to influence the expression of MAO genes. nih.gov In certain cell types, interleukin-13 (IL-13) stimulation upregulates MAOA gene expression and activity, a process mediated by transcription factors like STAT1, STAT3, STAT6, EGR1, and CREB. nih.gov The repressor protein R1 has been identified as an inhibitor of MAO-A, and its overexpression can decrease MAO-A activity. pnas.org Furthermore, microRNAs, small non-coding RNAs, can also regulate MAO-A levels by either directly targeting its mRNA or by modulating the expression of its regulatory factors like SIRT1. frontiersin.org
Similarly, the expression of the COMT gene is dynamically regulated. nih.govresearchgate.net For instance, morphine has been observed to down-regulate COMT mRNA expression, while epinephrine (B1671497) can up-regulate it. sav.sk The regulation of COMT can also be influenced by epigenetic factors, such as the methylation of CpG sites in its promoter region. frontiersin.org In the context of cancer, microRNA-195 has been shown to regulate COMT expression in prostate cancer cells. plos.org Exposure to certain substances can also alter the expression of these genes. For example, ketamine has been shown to down-regulate both MAO and COMT gene expression in zebrafish embryos. researchgate.net Conversely, exposure to the herbicide simazine (B1681756) was found to increase the mRNA expression of both MAO and COMT in rats. spandidos-publications.com
Table 1: Factors Regulating the Gene Expression of MAO and COMT
| Gene | Regulator | Effect on Expression | Cell/Organism Context | Reference |
|---|---|---|---|---|
| MAOA | SP1, GATA2, TBP | Upregulation | General (cAMP-dependent) | wikipedia.org |
| MAOA | Egr-1, c-Jun | Regulation | General | nih.gov |
| MAOA | IL-13 (via STATs, EGR1, CREB) | Upregulation | Human monocytes, A549 cells | nih.gov |
| MAOA | R1 (Repressor 1) | Inhibition | SK-N-BE(2)-C cells | pnas.org |
| MAOA | microRNAs (e.g., miR-132, miR-142) | Regulation | Brain cells | frontiersin.org |
| MAOA | Ketamine | Downregulation | Zebrafish embryos | researchgate.net |
| MAOA | Simazine | Upregulation (mRNA) | Rats (midbrain) | spandidos-publications.com |
| COMT | Morphine | Downregulation | Human cell lines | sav.sk |
| COMT | Epinephrine | Upregulation | Human cell lines | sav.sk |
| COMT | CpG methylation | Regulation | Human (general) | frontiersin.org |
| COMT | miR-195 | Downregulation | Prostate cancer cells | plos.org |
| COMT | Ketamine | Downregulation | Zebrafish embryos | researchgate.net |
| COMT | Simazine | Upregulation (mRNA) | Rats (midbrain) | spandidos-publications.com |
Impact of Enzyme Activities (e.g., MAO-A Activity, ALDH2 Inhibition) on this compound Levels
The activity of enzymes involved in dopamine metabolism directly dictates the levels of this compound. Inhibition or enhancement of these enzymes can lead to significant shifts in the concentration of this metabolite.
Monoamine oxidase A (MAO-A) is the primary enzyme responsible for the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), the immediate precursor of this compound. Consequently, inhibition of MAO-A leads to a decrease in this compound levels. Studies using selective MAO-A inhibitors like clorgyline have demonstrated a significant reduction in this compound concentrations in both plasma and brain tissue. nih.govnih.gov Similarly, non-selective MAO inhibitors such as nialamide (B1662786) also decrease this compound levels. nih.gov In contrast, selective inhibition of MAO-B with drugs like deprenyl (B1670267) generally does not significantly affect basal this compound levels, indicating that MAO-A is the predominant enzyme for this conversion in many tissues. nih.govnih.gov However, chronic administration of MAO-B inhibitors has been shown to increase dopamine release, which can indirectly affect its metabolites. nih.govfrontiersin.org
Aldehyde dehydrogenase (ALDH), particularly the ALDH2 isoform, is responsible for the oxidation of DOPAL to this compound. mdpi.com Inhibition of ALDH2 activity results in a buildup of the reactive intermediate DOPAL and a corresponding decrease in this compound formation. nih.govnih.gov Environmental toxins and their metabolites, such as the fungicide benomyl, have been shown to be potent inhibitors of ALDH, leading to reduced this compound levels. acs.org Similarly, products of lipid peroxidation like 4-hydroxynonenal (B163490) (4HNE) and malondialdehyde (MDA) can inhibit cellular ALDH enzymes, causing a concentration-dependent decrease in the formation of this compound. nih.gov
Table 2: Effect of Enzyme Inhibition on this compound Levels
| Enzyme Target | Inhibitor | Effect on this compound Levels | System Studied | Reference |
|---|---|---|---|---|
| MAO-A | Clorgyline | Decrease | Rat plasma and striatum | nih.govnih.gov |
| MAO-A | Nialamide | Decrease | Rat plasma and striatum | nih.gov |
| MAO-A | RS-8359 | Decrease | Rat brain regions | semanticscholar.org |
| MAO-B | Deprenyl (acute) | No significant effect | Rat plasma and striatum | nih.govnih.gov |
| ALDH2 | Benomyl | Decrease | Mouse striatum, various cell lines | acs.org |
| ALDH | 4-Hydroxynonenal (4HNE) | Decrease | PC6-3 cells | nih.gov |
| ALDH | Malondialdehyde (MDA) | Decrease | PC6-3 cells | nih.gov |
| ALDH2 | CVT-10216 | No significant effect (alone) | Rat brain microdialysates | acs.org |
Genetic Engineering Approaches for this compound Biosynthesis
Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for the sustainable production of this compound and its precursors like L-DOPA. These approaches involve the rational design and implementation of novel biosynthetic pathways.
A common strategy involves introducing and overexpressing key enzymes. The enzyme 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), often encoded by the hpaBC genes, is crucial as it can hydroxylate 4-hydroxyphenylacetic acid (4-HPA) to produce this compound. nih.govgoogle.com By introducing the hpaBC genes into an E. coli strain engineered to overproduce 4-HPA, researchers have successfully achieved significant titers of this compound. nih.gov One study reported producing 1856 ± 67 mg/L of this compound in shake flask cultures using such an engineered strain. nih.gov
To further enhance production, metabolic engineering strategies focus on increasing the flux towards the desired product. This can be achieved by deleting genes of competing pathways to conserve precursors. For example, disrupting the pykA and pykF genes, which encode pyruvate kinases, can conserve phosphoenolpyruvate (B93156) for the shikimate pathway, a key route for aromatic amino acid and, subsequently, 4-HPA biosynthesis. nih.gov Similarly, deleting the transcriptional regulator tyrR can increase the production of L-tyrosine, a precursor to L-DOPA and dopamine. researchgate.net
More complex strategies involve creating multi-enzyme cascades in a single host. One-pot bioconversion systems have been developed in E. coli to produce this compound from lignin-related compounds like p-coumaric acid. acs.orgbohrium.com These systems utilize a series of engineered enzymatic steps, including decarboxylation, epoxidation, isomerization, oxidation, and hydroxylation, to efficiently convert the starting material into this compound, achieving high yields and productivity. acs.org These genetic engineering approaches provide a powerful toolkit for the customized and high-yield biosynthesis of this compound. nih.govplos.org
**Table 3: Genetic Engineering Strategies for this compound Biosynthesis in *E. coli***
| Genetic Modification | Target/Enzyme | Rationale | Resulting Product | Reference |
|---|---|---|---|---|
| Overexpression | HpaBC (4-hydroxyphenylacetate 3-hydroxylase) | Conversion of 4-HPA to this compound | This compound | nih.gov |
| Gene Deletion | pykA, pykF (pyruvate kinases) | Conserve phosphoenolpyruvate for shikimate pathway | Increased 4-HPA, precursor to this compound | nih.gov |
| Gene Deletion | tyrR (tyrosine repressor) | Increase L-tyrosine production | L-DOPA (precursor to this compound) | researchgate.net |
| Multi-enzyme Cascade | Decarboxylation, epoxidation, isomerization, oxidation, hydroxylation | One-pot conversion of p-coumaric acid to this compound | This compound | acs.orgbohrium.com |
| Overexpression | HpaBC in L-tyrosine overproducing strain | Conversion of L-tyrosine derived intermediates | L-DOPA (precursor to this compound) | researchgate.net |
Biological and Physiological Roles of 3,4 Dihydroxyphenylacetic Acid
Role in Neurotransmission and Neuromodulation
3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine (B1211576), produced through the action of the enzyme monoamine oxidase (MAO). wikipedia.orgdm6health.com Its concentration and activity in the brain provide a window into the complex workings of the dopaminergic system.
Marker of Dopamine Turnover and Presynaptic Dopamine Levels
The measurement of this compound, often in conjunction with dopamine and another metabolite, homovanillic acid (HVA), is a crucial tool for assessing the activity of dopaminergic neurons. A significant portion of this compound is formed from dopamine within the neuron, without the dopamine ever being released into the synaptic cleft. healthmatters.io This suggests that this compound levels are more closely associated with presynaptic dopamine levels and the amount of dopamine synthesized and stored in the presynaptic neuron. healthmatters.io In contrast, dopamine and HVA levels are more indicative of the rate of neuronal signaling and dopamine release. healthmatters.io Therefore, the ratio of this compound to dopamine is often used as an index of dopamine turnover. mdpi.com
The process of dopamine metabolism to this compound occurs within the cytoplasm of neurons. healthmatters.io Dopamine is first converted to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) by MAO, and DOPAL is then rapidly metabolized to this compound by aldehyde dehydrogenase (AD). healthmatters.ionih.gov Because both MAO and AD are primarily located inside neurons, this compound levels are directly dependent on the amount of cytoplasmic dopamine. healthmatters.io
Influence on Dopaminergic Neuron Activity
Alterations in the activity of dopaminergic neurons are reflected in corresponding changes in this compound concentrations. nih.gov For instance, activation of tuberohypophysial dopamine neurons through electrical stimulation leads to an increase in both the rate of dopamine synthesis and the concentration of this compound in the intermediate and neural lobes of the posterior pituitary gland. nih.gov Conversely, the administration of a dopamine agonist, which would decrease neuronal activity, results in a decrease in this compound concentrations in the intermediate lobe. nih.gov These findings underscore the utility of this compound as a reliable indicator of dynamic changes in dopamine metabolism and, by extension, dopaminergic neuronal activity. nih.gov
Modulation of Alpha-Synuclein (B15492655) Aggregation and Fibrillation
Alpha-synuclein is a protein abundant in presynaptic neurons and is a major component of Lewy bodies, the protein aggregates that are a hallmark of Parkinson's disease. nih.govnih.gov Research has shown that this compound can modulate the aggregation of alpha-synuclein. Specifically, this compound has been found to inhibit the formation of alpha-synuclein fibrils. nih.govmdpi.com This inhibitory effect is concentration-dependent and can occur at physiologically relevant concentrations. nih.gov
The mechanism of this inhibition appears to involve the non-covalent binding of this compound to the alpha-synuclein monomer, which stabilizes the protein and induces the formation of smaller, non-fibrillar oligomers such as dimers and trimers. nih.govmdpi.com Interestingly, the presence of alpha-synuclein can accelerate the spontaneous oxidation of this compound, and it is the oxidized form of this compound (the quinone) that is primarily responsible for the inhibition of fibrillation. nih.gov While this compound helps prevent the formation of large fibrils, it may also alter the interaction of alpha-synuclein and its aggregates with cell membranes. nih.govmdpi.com
Table 1: Effect of this compound on Alpha-Synuclein Fibrillation
| This compound Concentration | Effect on Alpha-Synuclein Fibrillation |
| Substoichiometric | Inhibits fibrillation through non-covalent binding to the monomer. nih.gov |
| Micromolar | Significantly inhibits fibrillation in a concentration-dependent manner. nih.gov |
| 1:1.2 (α-Syn:this compound) | Complete inhibition of fibril formation has been observed. mdpi.com |
Correlation with Neurotransmitter Release (e.g., Norepinephrine (B1679862), Acetylcholine (B1216132), GABA)
While this compound is a direct metabolite of dopamine, its levels can also be influenced by the activity of other neurotransmitter systems that modulate dopaminergic neurons. For example, presynaptic H3 histamine (B1213489) receptors can regulate the release of various neurotransmitters, including dopamine, norepinephrine (NE), acetylcholine (ACh), and gamma-aminobutyric acid (GABA). taylorandfrancis.com Activation of these heteroreceptors can lead to an inhibition of the release of these neurotransmitters. taylorandfrancis.com Consequently, drugs that act on these receptors could indirectly affect dopamine turnover and, therefore, this compound levels. However, direct studies detailing a consistent correlation between this compound levels and the release of norepinephrine, acetylcholine, and GABA are not extensively documented in the provided search results. It is known that in striatal slices, the release of dopamine and this compound can be stimulated, and this release mechanism appears to differ from that of amino acid transmitters like GABA and glutamate. nih.gov
Involvement in Stress Response and Neurological Function
Changes in this compound Levels under Stress Conditions
Exposure to stressful stimuli can lead to significant changes in dopamine metabolism, which are reflected in altered this compound levels. High levels of this compound can be an indicator of increased dopamine breakdown, which may be associated with stress and anxiety. healthmatters.iohealthmatters.io This increased turnover can lead to the production of free radicals and oxidative stress, which can impact neurotransmitter pathways. healthmatters.iohealthmatters.io
Studies in animal models have demonstrated that various stressors can increase extracellular this compound levels in the prefrontal cortex. nih.gov For instance, exposure to an unfamiliar environment, mild tail pinch, loud noise, or immobilization has been shown to elevate cortical this compound levels in hypoemotional rats. nih.gov Similarly, forced locomotion also leads to a dramatic increase in this compound in the same rat line. nih.gov Interestingly, the magnitude of this increase in response to stress appears to be linked to the animal's emotional reactivity, with hypoemotional rats showing a more pronounced increase in cortical dopamine metabolism compared to hyperemotional rats. nih.gov This suggests that the stress-induced increase in this compound may be related to cognitive processes involved in coping with the stressor rather than the emotional response itself. nih.gov In humans, chronic exposure to psychosocial stressors has been associated with reduced striatal dopamine synthesis capacity. elifesciences.org
Table 2: Impact of Stressors on this compound Levels in the Prefrontal Cortex of Hypoemotional Rats
| Stressful Stimulus | Duration | Effect on Extracellular this compound Levels |
| Unfamiliar Environment | 30 min | Increase nih.gov |
| Mild Tail Pinch | 10 min | Increase nih.gov |
| High-Intensity Loud Noise | 30 min | Increase nih.gov |
| Immobilization | 20 min | Increase nih.gov |
| Forced Locomotion (Rotarod) | 40 min | Dramatic Increase nih.gov |
Association with Oxidative Stress and Free Radical Production
3,4-Dihydroxyphenylacetic acid (this compound), a primary metabolite of dopamine, is intricately linked with cellular oxidative stress and the generation of free radicals. The process of dopamine metabolism to this compound, catalyzed by monoamine oxidase (MAO), itself produces hydrogen peroxide (H₂O₂), a well-known reactive oxygen species (ROS). This inherent production of ROS contributes to the oxidative environment within dopaminergic neurons.
The chemical structure of this compound, featuring a catechol group, makes it susceptible to oxidation, which can lead to the formation of highly reactive quinones and semiquinone radicals. These reactive species can contribute to cellular damage by modifying and cross-linking proteins. The oxidation of this compound can be accelerated in the presence of certain proteins, such as α-synuclein, which is implicated in Parkinson's disease. While this compound itself can exhibit antioxidant properties, its oxidation products are key contributors to oxidative stress.
The environment within dopaminergic neurons is particularly vulnerable to oxidative stress due to the high metabolic rate and the presence of easily oxidizable molecules like dopamine and its metabolites. The auto-oxidation of dopamine and the enzymatic conversion to this compound are significant sources of ROS, which, if not adequately neutralized by the cell's antioxidant defense systems, can lead to cellular damage and contribute to neurodegenerative processes.
Neuroprotective Effects of this compound
Paradoxically, alongside its association with oxidative stress, this compound has demonstrated neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. A significant aspect of this neuroprotection lies in its interaction with α-synuclein, a protein that aggregates to form Lewy bodies, a pathological hallmark of Parkinson's disease.
Research has shown that this compound can inhibit the fibrillation of α-synuclein. It achieves this by binding non-covalently to the monomeric form of α-synuclein, stabilizing it and preventing its aggregation into toxic fibrils. Even at substoichiometric concentrations, this compound has been observed to significantly delay and reduce the formation of these fibrils. The oxidized form of this compound, the quinone, appears to be primarily responsible for this inhibitory effect.
This interaction suggests a complex role for this compound in the cellular environment. While its oxidation can contribute to oxidative stress, this same process may also be a key part of a protective mechanism against the formation of pathological protein aggregates. The ability of this compound to modulate α-synuclein aggregation highlights a potential therapeutic avenue for neurodegenerative disorders.
Metabolic and Systemic Functions
Role as a Phenolic Acid and its Antioxidant Activity
3,4-Dihydroxyphenylacetic acid is classified as a phenolic acid, a class of compounds known for their antioxidant properties. phenol-explorer.eu Its catechol structure, with two adjacent hydroxyl groups on the phenyl ring, is a key determinant of its potent free radical scavenging activity. researchgate.net this compound has been shown to effectively scavenge various free radicals, thereby protecting cells from oxidative damage. researchgate.netnih.gov
The table below summarizes findings from a study comparing the antioxidant activity of this compound and Caffeic Acid in inhibiting the consumption of α-tocopherol (α-TOH) in rat plasma oxidized by AAPH and MeO-AMVN.
| Compound | Concentration (µM) | Oxidizing Agent | Inhibition of α-TOH Consumption |
| This compound | 50 | AAPH | Dose-dependent suppression |
| Caffeic Acid | 50 | AAPH | More effective than this compound |
| This compound | 50 | MeO-AMVN | Dose-dependent suppression |
| Caffeic Acid | 50 | MeO-AMVN | More effective than this compound |
Data sourced from in vitro studies on rat plasma oxidation. nih.gov
Anti-inflammatory Properties
Beyond its antioxidant activity, 3,4-Dihydroxyphenylacetic acid possesses significant anti-inflammatory properties. Research indicates that this compound can modulate the inflammatory response by reducing the secretion of pro-inflammatory cytokines. researchgate.net Cytokines are signaling molecules that play a crucial role in orchestrating the inflammatory process.
In a study investigating the effects of this compound in a mouse model of type 2 diabetes, it was found to decrease the levels of pro-inflammatory markers such as lipopolysaccharide (LPS) and interleukin-6 (IL-6). nih.gov Concurrently, it increased the level of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This modulation of the cytokine profile suggests that this compound can help to resolve inflammation and restore tissue homeostasis. The anti-inflammatory effects of this compound are likely linked to its antioxidant properties, as oxidative stress is a known trigger for inflammatory pathways.
The following table details the effects of this compound on key inflammatory and anti-inflammatory cytokines in a mouse model.
| Cytokine | Effect of this compound Administration |
| Lipopolysaccharide (LPS) | Decreased |
| Interleukin-6 (IL-6) | Decreased |
| Interleukin-10 (IL-10) | Increased |
Findings are based on a study in type 2 diabetes mice. nih.gov
Influence on Gut Barrier Function
Emerging research has highlighted the role of 3,4-Dihydroxyphenylacetic acid in maintaining and improving gut barrier function. The intestinal barrier is a critical interface that prevents the passage of harmful substances from the gut lumen into the bloodstream. A compromised gut barrier is associated with various inflammatory and metabolic diseases.
A study in a mouse model of type 2 diabetes demonstrated that this compound could ameliorate gut barrier dysfunction. nih.gov This was achieved by enhancing the expression of tight junction proteins. nih.gov Tight junctions are essential for maintaining the integrity of the epithelial layer in the gut. By strengthening these junctions, this compound helps to reduce intestinal permeability, thereby limiting the translocation of inflammatory molecules like LPS into the circulation. The study also suggested that this compound exerts this effect by inhibiting the MAPK-MLCK signaling pathway, which is involved in the regulation of tight junctions. nih.gov
Impact on Glucose Homeostasis and Insulin (B600854) Resistance
3,4-Dihydroxyphenylacetic acid has shown promising effects on glucose metabolism and insulin sensitivity. In a study on mice with type 2 diabetes induced by a high-fat diet, administration of this compound led to an alleviation of hyperglycemia and a decrease in insulin resistance. nih.gov This suggests that this compound can improve the body's ability to regulate blood sugar levels.
Furthermore, this compound has been found to protect pancreatic β-cells, the cells responsible for producing insulin, from dysfunction induced by high cholesterol. uchile.cl It helps to prevent apoptosis (cell death) and mitochondrial dysfunction in these cells, which are key factors in the development of diabetes. uchile.cl The protective effects of this compound on pancreatic β-cells are partly attributed to its ability to mitigate oxidative stress. uchile.cl
The table below summarizes the key findings on the impact of this compound on glucose homeostasis and insulin resistance from a study in a mouse model.
| Parameter | Effect of this compound Administration |
| Blood Glucose | Alleviated Hyperglycemia |
| Insulin Resistance | Decreased |
| Pancreatic β-cell function | Protected against dysfunction |
Data derived from a study on high-fat diet-induced diabetic mice. nih.gov
Antiproliferative Effects in Cancer Cell Lines
3,4-Dihydroxyphenylacetic acid (this compound) has demonstrated notable antiproliferative and pro-apoptotic activity in various cancer cell lines. Research has highlighted its potential to impede the growth and proliferation of malignant cells, particularly in colon and gastric cancers.
Studies have shown that this compound can exert a remarkable antiproliferative effect on colon cancer cells, such as the Caco-2 cell line researchgate.net. The compound's mechanism of action involves the arrest of the cell cycle, a critical process that governs cell division and proliferation. Specifically, in colon cancer cells, this compound has been observed to arrest the cell cycle in the S phase researchgate.net. The S phase is the period of DNA synthesis, and halting the cycle at this stage prevents the cell from replicating its genetic material, thereby inhibiting cell division.
Beyond its effects on colon cancer, this compound has also been reported to have an apoptotic effect on human gastric carcinoma cells researchgate.net. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. By inducing apoptosis, this compound can contribute to the reduction of tumor cell populations.
The table below summarizes the observed antiproliferative effects of 3,4-Dihydroxyphenylacetic acid on specific cancer cell lines as reported in scientific literature.
| Cell Line | Cancer Type | Effect | Mechanism |
| Caco-2 | Colon Cancer | Antiproliferative | Cell cycle arrest at S phase researchgate.net |
| HT-29 | Colon Cancer | Cell cycle arrest | S phase arrest researchgate.net |
| N/A | Human Gastric Carcinoma | Apoptotic | Induction of programmed cell death researchgate.net |
Modulation of Protein Glycation
3,4-Dihydroxyphenylacetic acid plays a significant role in the modulation of protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids mdpi.comcreative-proteomics.com. This process leads to the formation of early-stage Amadori products, which can undergo further irreversible reactions to form a heterogeneous group of compounds known as Advanced Glycation End products (AGEs) mdpi.comresearchgate.net. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications and aging nih.govresearchgate.net.
This compound has been identified as an inhibitor of AGE formation. In vitro studies using bovine serum albumin (BSA) and high glucose concentrations have demonstrated that this compound can inhibit the formation of fluorescent AGEs and the specific non-fluorescent AGE, Nε-(carboxymethyl)lysine (CML) nih.govunimore.it.
The mechanism behind this inhibition involves a metal-catalyzed oxidative process where this compound binds to lysine (B10760008) residues on the protein nih.govunimore.it. Lysine is a primary target for glycation, and by binding to it, this compound effectively shields the amino acid from reacting with reducing sugars, thereby preventing the initial steps of the glycation cascade and the subsequent formation of Amadori compounds and AGEs nih.gov.
The inhibitory potency of this compound against the formation of different glycation products has been quantified through IC50 values, which represent the concentration of the compound required to inhibit 50% of the process.
| Glycation Product | Model System | IC50 Value of this compound (µmol/L) |
| Fluorescent AGEs | BSA-Glucose | 155.4 ± 1.1 nih.govunimore.it |
| Nε-(carboxymethyl)lysine (CML) | BSA-Glucose | 751.2 ± 1.0 nih.govunimore.it |
Analytical Methodologies for 3,4 Dihydroxyphenylacetic Acid Research
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and quantification of DOPAC from complex biological samples. Its ability to resolve analytes with similar chemical structures makes it an indispensable tool in neurochemical research.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is a widely employed and highly sensitive method for the determination of this compound and other catecholamine metabolites. nih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of electrochemical detection for electroactive compounds like this compound.
The principle of HPLC-ECD involves the separation of this compound from other components in a sample via a reversed-phase HPLC column. The mobile phase, typically an aqueous buffer with an organic modifier, carries the sample through the column where analytes are separated based on their affinity for the stationary phase. Following separation, the eluent passes through an electrochemical detector containing a working electrode set at a specific potential. When an electroactive compound like this compound comes into contact with the electrode surface, it undergoes oxidation, generating an electrical current that is proportional to its concentration.
A common application of this method is the measurement of this compound in human plasma and brain tissue. nih.govnih.gov For instance, a reversed-phase HPLC assay can be operated isocratically using a mobile phase of aqueous 0.03 M KH2PO4 buffer containing 0.15 mM EDTA in methanol (B129727) (8.75:1.25), with a final pH of 4.0. nih.gov The flow rate is typically set around 1.5 mL/min, with the electrochemical detector potential at approximately +450 mV. nih.gov This method has demonstrated a minimum detection limit of less than 1 pg for this compound, with linearity in the range of 1-100 ng/mL. nih.gov The high precision of HPLC-ECD makes it particularly suitable for analyzing samples obtained through intracerebral microdialysis, allowing for the direct analysis of neurotransmitters and their metabolites without complex derivatization. nih.gov
| Parameter | Value | Reference |
| Technique | HPLC with Electrochemical Detection (ECD) | nih.govnih.govnih.gov |
| Sample Matrix | Human Plasma, Brain Tissue, Microdialysate | nih.govnih.govnih.gov |
| Mobile Phase Example | 0.03 M KH2PO4, 0.15 mM EDTA in Methanol (8.75:1.25), pH 4.0 | nih.gov |
| Flow Rate Example | 1.5 mL/min | nih.gov |
| Detection Potential | +450 mV | nih.gov |
| Detection Limit | < 1 pg | nih.gov |
| Linear Range | 1-100 ng/mL | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. This method requires the derivatization of the non-volatile this compound to increase its volatility and thermal stability, making it suitable for GC analysis.
The general procedure involves the extraction of this compound from the biological sample, followed by a chemical derivatization step. Common derivatizing agents include pentafluoropropionic anhydride (B1165640) and hexafluoroisopropanol, or trimethylsilyl (B98337) (TMS) ethers of methyl or ethyl esters. oup.comnih.gov The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase lining the column. The separated compounds are then detected, often by a mass spectrometer, which provides both quantification and structural information.
A GC-MS-SIM (Selected Ion Monitoring) method has been described for the simultaneous determination of this compound and other acid metabolites in biological samples. oup.com This approach utilizes a common selected ion for all the acids, for example, m/e 179 for the TMS ethers of their methyl or ethyl esters. oup.com The separation can be performed isothermally on columns such as 3% OV-225 on Gas Chrom Q. oup.com This technique has been successfully applied to determine this compound levels in human urine and plasma. oup.com In rat striatal tissue, a gas-liquid chromatography method with electron capture detection found steady-state levels of this compound to be 0.90 μg/gm ± 0.21 S.D. mssm.edu
| Parameter | Value | Reference |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.comnih.gov |
| Derivatization | TMS ethers of methyl/ethyl esters, Pentafluoropropionic anhydride | oup.comnih.gov |
| Column Example | 3% OV-225 on Gas Chrom Q, 3% JXR | oup.commssm.edu |
| Detection | Mass Spectrometry (Selected Ion Monitoring), Electron Capture | oup.commssm.edu |
| Application | Human urine, plasma, rat striatal tissue | oup.comnih.govmssm.edu |
Ultra High-Performance Liquid Chromatography (UHPLC)
Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher operating pressures.
For the analysis of this compound and other neurotransmitter metabolites, UHPLC is often coupled with sensitive detection methods like electrochemical or fluorescence detection. A notable application is a single-step method for the rapid diagnosis of dopamine (B1211576) and serotonin (B10506) metabolic disorders from cerebrospinal fluid (CSF). nih.gov This UHPLC method, coupled to sequential electrochemical and fluorescence detections, can measure monoamine neurotransmitter metabolites, including this compound, in less than 10 minutes. nih.gov The separation is typically achieved on a column such as an ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) with a mobile phase delivered at a flow rate of around 0.4 mL/min. nih.gov This rapid and efficient method requires only a small sample volume (50 μL) and minimal sample preparation (a single filtration step), making it highly suitable for clinical applications. nih.gov
| Parameter | Value | Reference |
| Technique | Ultra High-Performance Liquid Chromatography (UHPLC) | nih.gov |
| Coupled Detection | Sequential Electrochemical and Fluorescence Detection | nih.gov |
| Sample Matrix | Cerebrospinal Fluid (CSF) | nih.gov |
| Column Example | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) | nih.gov |
| Run Time | < 10 minutes | nih.gov |
| Sample Preparation | Single filtration step | nih.gov |
Spectroscopic and Electrochemical Methods
Beyond chromatography, several spectroscopic and electrochemical methods have been developed for the direct analysis of this compound, offering alternative or complementary approaches for its quantification.
Fluorometric Assays
Fluorometric assays provide a sensitive means of detecting this compound. These methods are based on the principle that this compound, or a derivative of it, can be made to fluoresce, and the intensity of the fluorescence is proportional to its concentration.
One established method involves the concentration of this compound from urine on alumina, followed by separation using paper electrophoresis. oup.com After separation, fluorophores are developed by condensation with ethylenediamine (B42938). The fluorescent bands are then eluted and measured fluorometrically. oup.com Another approach involves a semi-automatic fluorometric assay technique. sigmaaldrich.com More recently, HPLC with fluorescence detection has been established for the simultaneous determination of this compound and homovanillic acid (HVA). nih.gov This method utilizes a column-switching system for on-line extraction, followed by coulometric oxidation and a fluorogenic reaction with ethylenediamine before fluorescence detection. nih.gov The detection limits for this HPLC-fluorescence method were reported to be 50 fmol/injection for this compound. nih.gov
| Parameter | Value | Reference |
| Technique | Fluorometric Assay | oup.comsigmaaldrich.comnih.gov |
| Principle | Measurement of fluorescence intensity of this compound or its derivative | oup.com |
| Methodology | Paper electrophoresis followed by fluorophore development, HPLC with fluorescence detection | oup.comnih.gov |
| Fluorogenic Reagent | Ethylenediamine | oup.comnih.gov |
| Detection Limit (HPLC-Fluorescence) | 50 fmol/injection | nih.gov |
Voltammetric Studies and Electrochemical Oxidation
Voltammetric studies focus on the electrochemical behavior of this compound, providing insights into its oxidation mechanism and forming the basis for direct electrochemical sensing. The electro-oxidation of this compound is a key process that allows for its detection using electrochemical methods.
Cyclic voltammetry studies have shown that the electro-oxidation of this compound involves the transfer of two electrons and two protons in solutions with a pH below 8.0, and a transfer of two electrons and one proton in solutions with a pH above 8.0. researchgate.net This process follows an E(r)C(i) mechanism. researchgate.net The standard redox potential for the two-proton-two-electron process has been determined to be 0.585 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net
This understanding of this compound's electrochemical properties has led to the development of novel electrochemical sensors. For example, a sensor utilizing single-walled carbon nanotubes as an electronic transducer and a synthetic cyclophane as a recognition element has been demonstrated for the selective sensing of this compound through a non-oxidative mechanism. nih.govrsc.org Fast-scan cyclic voltammetry (FSCV) at carbon fiber microelectrodes is another technique used to study the electrochemical behavior of this compound, often in comparison to dopamine and other interferents like ascorbic acid. nih.gov These studies are crucial for developing selective methods for real-time monitoring of this compound in biological systems.
| Parameter | Value | Reference |
| Technique | Voltammetric Studies, Electrochemical Oxidation | researchgate.netnih.gov |
| Mechanism (pH < 8.0) | Two-electron, two-proton transfer (E(r)C(i) mechanism) | researchgate.net |
| Standard Redox Potential (E⁰') | 0.585 V vs. SCE (two-proton-two-electron process) | researchgate.net |
| Sensing Platforms | Carbon nanotubes, Carbon fiber microelectrodes | nih.govrsc.orgnih.gov |
| Application | Development of selective electrochemical sensors, real-time monitoring | nih.govrsc.orgnih.gov |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is a powerful analytical technique used for the sensitive determination of 3,4-Dihydroxyphenylacetic acid (this compound) in various biological samples, particularly in brain tissue homogenates and microdialysates. sci-hub.boxacs.org When coupled with liquid chromatography (LC), LC-MS/MS provides a robust method for the simultaneous quantification of this compound along with dopamine, serotonin, and their respective metabolites. nih.gov
In this technique, this compound is first ionized, typically using electrospray ionization (ESI) in positive mode. The resulting protonated molecule [M+H]⁺ is then selected in the first mass analyzer. This precursor ion is subjected to collision-induced dissociation, causing it to fragment into smaller, characteristic product ions. These product ions are then detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of this compound, even in complex matrices. sci-hub.box
For this compound (molar mass: 168.15 g·mol⁻¹), the protonated precursor ion is observed at a mass-to-charge ratio (m/z) of 169. nist.govwikipedia.org A common fragmentation pathway involves the loss of the carboxylic acid group (a loss of 45 Da), leading to a prominent product ion. libretexts.org The specific transitions monitored are crucial for the accuracy of the method.
| Parameter | Value | Description |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | A soft ionization technique suitable for polar molecules like this compound. |
| Precursor Ion [M+H]⁺ (m/z) | 169 | The mass-to-charge ratio of the protonated this compound molecule. |
| Primary Fragmentation | Loss of -COOH group | Cleavage of the carboxylic acid moiety is a characteristic fragmentation. libretexts.org |
The use of LC-MS/MS has demonstrated good accuracy and precision, with regression coefficients greater than 0.999 and reproducibility values typically below 13%, making it a reliable tool for investigating neurotransmitter changes in various physiological and pathological contexts. nih.gov
Fourier-Transform Infrared (FT-IR) and Raman (FT-Raman) Spectroscopy
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the molecular structure and functional groups of 3,4-Dihydroxyphenylacetic acid. surfacesciencewestern.commdpi.com Both techniques measure the vibrations of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com Consequently, they provide complementary information.
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The broad band in the higher wavenumber region is attributed to the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl groups. The C=O stretching of the carboxylic acid group gives rise to a strong absorption band. Vibrations associated with the aromatic ring, such as C=C stretching and C-H bending, are also clearly identifiable. researchgate.net
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com Therefore, the C=C stretching vibrations of the aromatic ring in this compound are typically strong in the Raman spectrum. The spatial resolution of Raman microscopy can be as fine as 1 micron, allowing for detailed analysis of sample heterogeneity. surfacesciencewestern.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H Stretching (Phenolic & Carboxylic) | ~3400-3000 | FT-IR |
| Aromatic C-H Stretching | ~3100-3000 | FT-IR, FT-Raman |
| C=O Stretching (Carboxylic Acid) | ~1750-1680 | FT-IR |
| Aromatic C=C Stretching | ~1620-1450 | FT-IR, FT-Raman |
Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions like hydrogen bonding.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For 3,4-Dihydroxyphenylacetic acid, the presence of the catechol ring, an aromatic system with hydroxyl substituents, gives rise to characteristic absorption bands in the UV region. This technique is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection and quantification of this compound. mdpi.com
The UV-Vis spectrum of this compound is influenced by the electronic transitions within the molecule, primarily π → π* transitions associated with the aromatic ring. The position and intensity of the absorption maxima (λmax) can be affected by the solvent and the pH of the medium, which can alter the ionization state of the phenolic hydroxyl and carboxylic acid groups. sielc.com For instance, in an acidic mobile phase (pH ≤ 3), 3,4-dihydroxybenzoic acid, a structurally similar compound, shows absorption maxima at approximately 206 nm, 218 nm, and 294 nm. sielc.com For HPLC analysis, detection is often set at a wavelength corresponding to one of these absorption maxima to ensure optimal sensitivity. mdpi.com
| Compound | Absorption Maxima (λmax) | Conditions |
|---|---|---|
| 3,4-Dihydroxybenzoic Acid | 206 nm, 218 nm, 294 nm | Acidic mobile phase (pH ≤ 3) sielc.com |
| Paclitaxel (for HPLC comparison) | 227 nm | Acetonitrile/Water mobile phase mdpi.com |
Advanced Research Techniques
Microdialysis for in vivo Brain Level Measurement
Microdialysis is a minimally invasive sampling technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, most notably the brain. nih.gov This technique is invaluable for studying the real-time dynamics of neurotransmitters and their metabolites, including 3,4-Dihydroxyphenylacetic acid, in freely moving animals. nih.govnih.gov
The method involves implanting a small, semipermeable dialysis probe into a specific brain region, such as the striatum. nih.gov The probe is continuously perfused with a physiological solution (perfusate). Small molecules present in the extracellular fluid, like this compound, diffuse across the membrane into the perfusate down their concentration gradient. The resulting sample, known as the dialysate, is collected at regular intervals and analyzed, often by HPLC coupled with a sensitive detector or by LC-MS/MS. acs.orgnih.gov
This technique allows researchers to monitor basal levels of this compound and to observe dynamic changes in response to pharmacological treatments or behavioral stimuli. nih.gov For example, studies have used microdialysis to track the effects of drugs like amphetamine on the metabolism of dopamine to this compound over several days. nih.gov The ability to measure both this compound and its precursor, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPALD), in brain dialysate can provide distinct insights into the activity of enzymes like monoamine oxidase and aldehyde dehydrogenase. nih.gov
Molecularly Imprinted Polymers (MIPs) for Separation and Analysis
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule, in this case, 3,4-Dihydroxyphenylacetic acid. nih.govijirset.com These "plastic antibodies" are created by polymerizing functional and cross-linking monomers in the presence of the template molecule (this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. ijirset.com
This high selectivity makes MIPs excellent sorbents for solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE). unipv.it They can be used to selectively isolate and pre-concentrate this compound from complex biological matrices like plasma, urine, or tissue extracts, removing interfering substances and improving the accuracy of subsequent analysis by chromatographic methods. nih.gov
MIPs can also be integrated with magnetic nanoparticles to create magnetic molecularly imprinted polymers (MMIPs). mdpi.commdpi.com This approach combines the selectivity of MIPs with the convenience of magnetic separation, allowing for rapid and efficient extraction of the target analyte from a sample solution using an external magnetic field. mdpi.com The versatility of MIP synthesis allows for the creation of various formats, including core-shell structures and composites with materials like graphene oxide, to enhance surface area and binding capacity. mdpi.com
Density Functional Theory (DFT) Calculations for Structural Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has become a powerful tool for predicting the geometry, vibrational frequencies, and other molecular properties of compounds like 3,4-Dihydroxyphenylacetic acid. als-journal.comresearchgate.net
In DFT calculations, the ground-state geometry of the molecule is optimized to find its most stable conformation. nih.gov This optimized structure provides theoretical bond lengths and angles that can be compared with experimental data. Following optimization, frequency calculations can be performed to predict the theoretical infrared and Raman spectra. als-journal.com These calculated spectra are often scaled to account for systematic errors and can be used to aid in the assignment of experimental vibrational bands. researchgate.net
Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com These frontier molecular orbitals are crucial for understanding the chemical reactivity of the molecule. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov The combination of theoretical DFT calculations with experimental spectroscopic data provides a comprehensive understanding of the structural and electronic properties of 3,4-Dihydroxyphenylacetic acid. rsc.org
Stable Isotope Labeling for Metabolic Research of 3,4-Dihydroxyphenylacetic Acid
Stable isotope labeling is a powerful technique used in metabolic research to trace the fate of molecules within a biological system. This methodology involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the structure of a compound of interest, in this case, 3,4-Dihydroxyphenylacetic acid (this compound). The labeled compound is chemically identical to its natural counterpart but has a slightly higher mass due to the presence of the heavier isotope. This mass difference allows researchers to distinguish the labeled compound and its metabolites from the endogenous pool using analytical techniques like mass spectrometry. The use of stable isotopes provides a non-radioactive and safe method to study the pharmacokinetics and metabolic pathways of this compound in vivo.
Detailed Research Findings
A notable clinical study investigated the pharmacokinetics and metabolism of a deuterated precursor to dopamine, L-3,4-dihydroxyphenylalanine (L-DOPA), which is subsequently metabolized to deuterated this compound. In this research, healthy subjects were administered a single oral dose of deuterated L-DOPA (known as SD-1077) in combination with carbidopa. The study aimed to understand how deuteration affects the metabolic breakdown of dopamine and its metabolites, including this compound. nih.govnih.gov
The findings revealed that the systemic exposure to this compound was slightly lower following the administration of the deuterated precursor compared to the non-deuterated L-DOPA. nih.gov This observation is supported by a decreased ratio of this compound to dopamine (DA), suggesting a slower breakdown of deuterated dopamine by the enzyme monoamine oxidase (MAO). nih.govnih.gov MAO is a key enzyme in the metabolic pathway that converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly oxidized to this compound. nih.govwikipedia.org
The study meticulously tracked the plasma concentrations and urinary excretion of both deuterated and non-deuterated forms of this compound over a 24-hour period. The results indicated that the mean half-life (t½) of this compound was comparable between the deuterated and non-deuterated groups. nih.gov However, the peak plasma concentration (Cmax) and the total exposure over time (AUC) for this compound were modestly reduced in the group that received the deuterated precursor. nih.gov
Data from Clinical Studies
The following tables present pharmacokinetic and urinary excretion data for this compound from the aforementioned clinical study, comparing the effects of a deuterated L-DOPA precursor (SD-1077) with standard L-DOPA.
| Parameter | SD-1077/CD (n=16) | L-DOPA/CD (n=16) | Geometric LSmeans Ratio (90% CI) |
|---|---|---|---|
| Cmax (ng/mL) | 41.8 (17.3) | 50.4 (17.4) | 0.83 (0.72, 0.95) |
| AUC0–t (ng·h/mL) | 85.0 (31.7) | 97.9 (35.1) | 0.87 (0.76, 0.99) |
| AUC0–inf (ng·h/mL) | 87.4 (32.3) | 98.8 (35.4) | 0.89 (0.78, 1.01) |
| t½ (h) | 0.94 (0.42) | 1.1 (0.41) | - |
Data are presented as mean (standard deviation). Cmax = Maximum plasma concentration; AUC0–t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0–inf = Area under the plasma concentration-time curve from time zero to infinity; t½ = Terminal half-life; CD = Carbidopa.
| Time Interval (h) | SD-1077/CD (n=16) | L-DOPA/CD (n=16) |
|---|---|---|
| 0–2 | 154 (80.7) | 170 (79.0) |
| 2–4 | 118 (52.2) | 144 (62.3) |
| 4–8 | 128 (54.5) | 158 (70.1) |
| 8–24 | 207 (86.1) | 242 (115) |
| Total (0-24) | 607 (233) | 713 (287) |
Data are presented as mean (standard deviation).
Analytical Methodologies
The quantification of deuterated and non-deuterated this compound in biological matrices such as plasma and urine is typically achieved using liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov This highly sensitive and specific technique allows for the separation of this compound from other metabolites, followed by its detection and quantification based on its mass-to-charge ratio.
In studies involving stable isotope labeling, the mass spectrometer is set up to monitor two different ion channels simultaneously for each analyte. One channel is tuned to the mass of the non-deuterated (endogenous) this compound, and the other is set to the mass of the deuterated this compound. This allows for the precise measurement of both forms of the compound in the same sample. The use of a deuterated internal standard for this compound is also a common practice to ensure the accuracy and precision of the quantification.
While specific multiple reaction monitoring (MRM) transitions for deuterated this compound are established in individual laboratories, a common approach involves selecting a precursor ion corresponding to the molecular weight of deuterated this compound and a specific product ion that is generated upon fragmentation. For example, for non-labeled this compound, a potential transition in positive ionization mode could be from a precursor ion of m/z 169 to a product ion. For a deuterated version of this compound, these m/z values would be shifted by the number of deuterium atoms incorporated.
Clinical and Pathophysiological Significance of 3,4 Dihydroxyphenylacetic Acid
Biomarker in Neurological and Psychiatric Disorders
Alterations in DOPAC concentrations have been consistently linked to conditions where dopamine (B1211576) dysregulation is a key feature. This has positioned this compound as a significant biomarker in the study and understanding of several neurological and psychiatric diseases.
Parkinson's disease (PD) is fundamentally characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain. This depletion of dopamine is directly mirrored by a reduction in its metabolites. Low concentrations of this compound in the cerebrospinal fluid are a well-established characteristic of Parkinson's disease, even in the early stages of the condition. nih.gov This finding is consistent with the profound depletion of dopamine in the nigrostriatal system. frontiersin.org
Research has demonstrated that measuring CSF this compound levels can be a sensitive method for identifying central dopamine deficiency. mdpi.com Studies have shown significantly lower baseline levels of this compound in the CSF of individuals with early-stage Parkinson's disease compared to healthy controls. nih.gov Furthermore, in individuals with multiple risk factors for PD, low initial levels of both DOPA (the precursor to dopamine) and this compound in the CSF have been found to predict the development of clinical Parkinson's disease during follow-up. nih.gov This suggests that this compound, in conjunction with other markers, could serve as a preclinical biomarker for identifying individuals at high risk of developing the disease. nih.gov
The table below summarizes findings from a study on CSF this compound levels in preclinical Parkinson's disease.
| Group | Mean CSF this compound Level (pmol/mL) | Statistical Significance (p-value) |
|---|---|---|
| Pre-Clinical PD Group | Lower than No-PD group | 0.0190 |
| No-PD Group (at-risk) | Higher than Pre-Clinical PD group | N/A |
Table 1: Cerebrospinal Fluid (CSF) 3,4-Dihydroxyphenylacetic acid (this compound) Levels in Individuals at Risk for Parkinson's Disease (PD). Data extracted from a study comparing at-risk individuals who later developed PD (Pre-Clinical PD) with those who did not (No-PD). nih.gov
In the context of Alzheimer's disease (AD) , evidence points to a dysfunction in the dopaminergic system, which may contribute to both the cognitive and non-cognitive symptoms of the disorder. Post-mortem studies of brain tissue from Alzheimer's patients have revealed decreased levels of dopamine and its metabolites, including this compound, in various brain regions. nih.gov This suggests that beyond the well-known cholinergic and amyloid-related pathologies, a disruption in dopamine biosynthesis and degradation is also a feature of AD. nih.gov The reduction in this compound levels is indicative of diminished dopamine turnover, which could be a consequence of synaptic loss or degeneration of dopaminergic neurons. nih.gov A meta-analysis of studies comparing dopamine concentrations in AD patients and healthy controls found significantly lower levels of dopamine in individuals with Alzheimer's disease. nih.gov
Fibromyalgia is a chronic pain disorder often accompanied by fatigue and cognitive disturbances. While the underlying mechanisms are still being elucidated, there is growing evidence for the involvement of the central nervous system, including alterations in dopaminergic neurotransmission. medcentral.com Research suggests that fibromyalgia may be associated with a state of dopaminergic hypofunction. medcentral.com The first indication of this connection came from a study that reported lower concentrations of dopamine metabolites, along with those of norepinephrine (B1679862) and serotonin (B10506), in the cerebrospinal fluid of fibromyalgia patients compared to healthy individuals. medcentral.com More recent neuroimaging studies have provided direct evidence of disrupted dopamine neurotransmission in fibromyalgia patients, showing an abnormal dopamine response to pain. researchgate.net While control subjects release dopamine in the basal ganglia during painful stimulation, this response is absent in individuals with fibromyalgia. researchgate.net
The role of dopamine in schizophrenia is complex, with the "dopamine hypothesis" evolving over time. While initial theories suggested a general overactivity of the dopaminergic system, current understanding points to a more nuanced picture of regional imbalances. healthline.com Studies examining this compound levels in the cerebrospinal fluid of individuals with schizophrenia have yielded inconsistent results. nih.gov Some research has found that CSF levels of this compound, along with other dopamine metabolites, are increased only in patients receiving antipsychotic treatment, and these levels decrease when the medication is withdrawn. nih.gov One study observed that schizophrenic patients with cortical atrophy had lower CSF levels of this compound and homovanillic acid (HVA). nih.gov This suggests that structural brain changes may be associated with altered dopamine turnover. The variability in findings may be due to factors such as medication status, stage of the illness, and the presence of structural brain abnormalities. nih.govnih.gov
In major depression , the involvement of the dopaminergic system is linked to symptoms such as anhedonia (the inability to feel pleasure) and lack of motivation. However, direct measurements of this compound in depressed individuals have not consistently shown a clear pattern. One study found that plasma levels of free and sulfoconjugated 3,4-dihydroxyphenylethyleneglycol (DOPEG), the main deaminated metabolite of norepinephrine, were significantly lower in depressed patients compared to healthy controls, suggesting a reduction in central noradrenergic transmission. nih.gov Another study, however, found that plasma DOPEG levels were similar in depressed patients who were dexamethasone (B1670325) suppressors and non-suppressors, casting doubt on the hypothesis that central noradrenergic hypoactivity is the primary driver of this specific endocrine abnormality in depression. nih.gov A study on young adults found that mild anxiety and depression were associated with elevated plasma dopamine levels. univmed.org
Elevated dopamine turnover, as reflected by increased this compound levels, has been associated with conditions of high arousal, such as anxiety and stress . healthmatters.io Animal studies have shown that both footshock stress and conditioned stress can lead to a significant increase in this compound levels in specific brain regions, including the prefrontal cortex and the ventral tegmental area. nih.gov This suggests an activation of the mesocortical dopaminergic system in response to stressful stimuli. nih.gov
In Post-Traumatic Stress Disorder (PTSD) , a condition characterized by a persistent and heightened stress response following a traumatic event, alterations in the dopaminergic system have also been reported. Studies have found that patients with PTSD, particularly inpatients with more severe symptoms, exhibit significantly higher 24-hour urinary excretion of dopamine compared to non-psychiatric controls and outpatients with PTSD. nih.gov The severity of PTSD symptoms, especially intrusive symptoms, has been shown to correlate with these increased urinary dopamine levels. nih.govfrontiersin.org This suggests that an enhanced activation of the sympathetic nervous system is a key feature of PTSD. nih.gov
The measurement of this compound, often in conjunction with dopamine and another key metabolite, homovanillic acid (HVA), serves as a crucial tool for assessing the functional state of the dopaminergic system. healthmatters.io Because the enzymes that convert dopamine to this compound are primarily located within the neuron, this compound levels are thought to reflect the amount of dopamine synthesized and stored in the presynaptic neuron. healthmatters.io This is in contrast to dopamine release itself, which is more directly related to the rate of neuronal signaling. healthmatters.io
Therefore, the ratio of this compound to dopamine can provide an index of dopamine turnover, indicating the rate at which dopamine is being synthesized, broken down, and replenished within the neuron. This assessment is vital in both clinical and research settings for understanding the neurochemical basis of various disorders and for evaluating the effects of pharmacological interventions that target the dopaminergic system. For example, in early Parkinson's disease, CSF levels of HVA and this compound have been shown to mirror the damage to the nigrostriatal pathway, confirming the central role of dopaminergic degeneration. nih.gov
Role in Other Disease States
Beyond its well-established role as a biomarker in neurological and psychiatric disorders, 3,4-dihydroxyphenylacetic acid is also implicated in the pathophysiology of other disease states, including certain types of cancer and cardiovascular conditions.
Research has identified this compound as a potential biomarker in neuroblastoma , a common childhood cancer that develops from early nerve tissue. Catecholamines and their metabolites are important in the diagnosis of this condition. Studies have found that plasma concentrations of this compound are often elevated in untreated neuroblastoma patients. nih.gov
In the realm of cardiovascular health , this compound is present in the heart, where dopamine itself can influence heart rate and contractility. mdpi.com The metabolism of dopamine to this compound occurs within cardiac tissue. nih.gov While the precise role of this compound in cardiac function and disease is still under investigation, some studies have explored the effects of dopaminergic drugs in conditions like congestive heart failure. nih.gov Additionally, certain flavonoid metabolites, including a compound structurally similar to this compound, have been shown to have vasorelaxant effects and may contribute to the blood pressure-lowering effects of some dietary flavonoids. nih.gov Furthermore, many intrinsically disordered proteins, which are implicated in neurodegenerative diseases, are also associated with cardiovascular disease and cancer.
The presence and activity of this compound in these varied physiological and pathological contexts underscore the widespread influence of the dopaminergic system throughout the body and highlight the potential for this compound to serve as a biomarker in a broader range of diseases.
Neuroblastoma Diagnosis and Follow-up
3,4-Dihydroxyphenylacetic acid (this compound) has been identified as a significant biomarker in the diagnosis and monitoring of neuroblastoma, a common solid tumor in children. pcrf-kids.org Neuroblastoma cells, which originate from the neural crest, often produce catecholamines and their metabolites. nih.gov Consequently, elevated levels of these compounds, including this compound, can be detected in the blood and urine of patients.
Research has shown that plasma concentrations of this compound, along with 3,4-dihydroxyphenylalanine (DOPA), are elevated in a high percentage of untreated neuroblastoma patients. One study found that plasma this compound or DOPA concentrations were above the normal range in 92% of individuals with newly diagnosed neuroblastoma, a rate comparable to the established urinary markers homovanillic acid (HVA) and vanillylmandelic acid (VMA). nih.gov This suggests that plasma analysis of this compound can be a useful alternative for diagnosis, particularly when urine collection is challenging. nih.gov
Furthermore, serial measurements of these plasma markers can be valuable for monitoring the course of the disease and the effectiveness of treatment. nih.govmedscape.com While some studies have not found a correlation between these markers and tumor stage or survival, their role in follow-up care is recognized. nih.govcancer.ca
Diagnostic Utility of Plasma this compound in Neuroblastoma
| Patient Group | Key Findings | Reference |
|---|---|---|
| Untreated Neuroblastoma Patients | 92% showed elevated plasma this compound or DOPA levels. | nih.gov |
| Children with other solid tumors | Plasma this compound levels were not significantly elevated compared to neuroblastoma patients. | nih.gov |
| Patients in remission | DOPA and catecholamine levels were within the normal range. | nih.gov |
Potential in Type 2 Diabetes Management
Emerging research indicates that 3,4-Dihydroxyphenylacetic acid may have a beneficial role in the management of type 2 diabetes. Studies in animal models have demonstrated that this compound can help alleviate hyperglycemia and reduce insulin (B600854) resistance. nih.gov These effects are attributed to its ability to mitigate oxidative stress and inflammation, two key factors in the pathogenesis of type 2 diabetes. nih.gov
One study found that administration of this compound to mice with type 2 diabetes led to a decrease in blood glucose levels and improved glucose tolerance. haut.edu.cn The compound was also shown to increase the activities of antioxidant enzymes such as glutathione (B108866) (GSH) and total superoxide (B77818) dismutase (T-SOD), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress. nih.gov Additionally, this compound exhibited anti-inflammatory properties by lowering the levels of pro-inflammatory cytokines like lipopolysaccharide (LPS) and interleukin (IL)-6, and increasing the anti-inflammatory cytokine IL-10. nih.gov A significant finding from this research is the ability of this compound to improve gut barrier function by enhancing the expression of tight junction proteins. nih.gov
Effects of this compound in a Murine Model of Type 2 Diabetes
| Parameter | Effect of this compound Administration | Reference |
|---|---|---|
| Blood Glucose | Significantly lowered fasting blood glucose. | haut.edu.cn |
| Insulin Resistance | Decreased. | nih.gov |
| Oxidative Stress Markers (GSH, T-SOD) | Increased activity. | nih.gov |
| Inflammatory Cytokines (LPS, IL-6) | Decreased levels. | nih.gov |
| Gut Barrier Function | Improved through enhanced tight junction protein expression. | nih.gov |
Cancer Research (e.g., Prostate and Colon Cancer)
3,4-Dihydroxyphenylacetic acid has demonstrated potential anti-cancer properties, particularly in the context of prostate and colon cancer. Research has shown that this compound can exert a considerable antiproliferative effect on human prostate cancer (LNCaP) and colon cancer (HCT116) cell lines. hmdb.ca The anticancer activity of this compound is thought to be associated with its catechol structure. hmdb.ca
In colon cancer research, studies have indicated that phenolic compounds, which are metabolized by gut microbiota into simpler phenolic acids like this compound, may offer protection against the disease. researchgate.net Some research has suggested that this compound can induce apoptosis (programmed cell death) in colon adenocarcinoma cells. researchgate.net For instance, one study found that 3-(3',4'-dihydroxyphenyl)acetic acid promoted cell cycle arrest at the G0/G1 phase in HT-29 colon cancer cells. researchgate.net
While research is ongoing, these findings suggest that this compound and similar compounds could be explored for their potential in cancer prevention and treatment.
Index of Nutritional Status
Plasma levels of 3,4-Dihydroxyphenylacetic acid may also serve as an indicator of nutritional status. Research has observed that plasma this compound concentrations were lower in hospitalized children with non-cancerous diseases, which was likely a reflection of reduced food intake. nih.gov This suggests a potential link between dietary intake and circulating this compound levels.
The source of circulating this compound is not solely from endogenous dopamine metabolism; it can also be derived from dietary sources. nih.gov For example, this compound is a major catabolite of quercetin (B1663063) glycosides found in foods like onions. nih.govresearchgate.net Therefore, changes in plasma this compound could reflect the intake and metabolism of these dietary compounds. nih.gov Studies in rats have also shown that exposure to food-related stimuli can increase the ratio of this compound to dopamine in the hypothalamus, indicating a link between feeding behavior and dopamine activity. nih.gov
Therapeutic and Pharmacological Implications
Efficacy Marker for Dopaminergic Drugs
As a primary metabolite of dopamine, 3,4-Dihydroxyphenylacetic acid is a crucial marker for assessing the efficacy and metabolism of dopaminergic drugs, particularly Levodopa (L-DOPA), the main treatment for Parkinson's disease. wikipedia.orgrupahealth.com L-DOPA is converted to dopamine in the brain, and monitoring the levels of this compound and other dopamine metabolites provides insight into how the drug is being processed and its impact on dopamine turnover. mdpi.comnih.gov
The ratio of this compound to dopamine is often used as a metabolic index of dopamine activity. nih.govresearchgate.net An increase in this ratio can indicate enhanced dopamine release and metabolism. In preclinical studies, administration of L-DOPA has been shown to increase extracellular levels of this compound. mdpi.com However, the relationship is complex, and factors such as the integrity of dopamine neurons and the activity of metabolizing enzymes can influence this compound levels. nih.gov Therefore, measuring this compound in conjunction with dopamine and other metabolites helps to create a more complete picture of the neurochemical effects of dopaminergic therapies.
Potential as a Drug Target
The metabolic pathways involving 3,4-Dihydroxyphenylacetic acid and its precursors present potential targets for therapeutic intervention in a variety of conditions. For instance, in neurodegenerative diseases like Parkinson's, modulating the enzymes that metabolize dopamine, such as monoamine oxidase (MAO), can alter the production of this compound and its potentially toxic precursor, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.gov Strategies aimed at reducing DOPAL levels are being investigated as a neuroprotective approach. nih.gov
Furthermore, this compound itself exhibits biological activities that make it a compound of interest for drug development. Its antioxidant and anti-inflammatory properties are being explored for their therapeutic potential. nih.govnbinno.com this compound has been shown to have antioxidant capabilities by scavenging free radicals and enhancing the expression of phase II drug-metabolizing enzymes. nih.govresearchgate.net It has also demonstrated antibacterial and antiviral effects. nbinno.com Research has also suggested that this compound could be a promising drug target for preventing the progression from a pre-diabetic to a diabetic state due to its protective effects on pancreatic β-cells.
Antioxidant and Anti-inflammatory Therapeutic Potential
3,4-Dihydroxyphenylacetic acid (this compound) demonstrates significant therapeutic potential stemming from its potent antioxidant and anti-inflammatory properties. As a major metabolite of dopamine and a microbiota-derived catabolite of dietary flavonoids like quercetin, this compound's biological activities are of considerable scientific interest. researchgate.netcaymanchem.comwikipedia.org Its chemical structure, featuring a catechol moiety, is crucial to its ability to scavenge free radicals effectively. researchgate.net
Research has shown that this compound is one of the most effective phenolic acid catabolites of quercetin glycosides at scavenging free radicals and inducing phase II cytoprotective enzymes. researchgate.net It has strong redox properties and a notable capacity to scavenge various reactive oxygen species (ROS), including superoxide and hydroxyl radicals. nih.gov This direct antioxidant action helps to mitigate cellular damage caused by oxidative stress. nih.govgriffith.edu.au Beyond direct scavenging, this compound enhances the cellular antioxidant defense system by promoting the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the expression of antioxidant enzymes. nih.gov This mechanism is crucial for protecting cells, such as pancreatic β-cells, from oxidative damage. nih.gov
This compound also exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to reduce the secretion of pro-inflammatory cytokines. researchgate.net In a study on type 2 diabetes (T2D) mice, this compound administration led to a decrease in the levels of pro-inflammatory markers like lipopolysaccharide (LPS) and interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine IL-10. nih.gov This modulation of the inflammatory response suggests a role for this compound in managing inflammatory conditions. The compound's anti-inflammatory actions are also linked to its ability to inhibit key inflammatory signaling pathways, such as the MAPK-MLCK pathway, thereby improving gut barrier function in diabetic mice. nih.gov
| Effect Observed | Model/System | Key Findings | Reference |
|---|---|---|---|
| Free Radical Scavenging | In vitro chemical assays (DPPH radical) | Exhibited potent DPPH radical scavenging activity due to its catechol structure. | researchgate.net |
| Induction of Phase II Enzymes | Hepatocytes | More potently enhanced the gene expression of several phase II drug-metabolizing enzymes compared to other quercetin catabolites. | researchgate.net |
| Modulation of Inflammatory Cytokines | Type 2 Diabetes (T2D) Mice | Decreased pro-inflammatory cytokines (LPS, IL-6) and increased anti-inflammatory cytokine (IL-10). | nih.gov |
| Activation of Nrf2 Pathway | Min6 Pancreatic β-cells | Increased Nrf2 translocation to the nucleus, enhancing antioxidant defenses against cholesterol-induced oxidative stress. | nih.gov |
| Reduction of Pro-inflammatory Cytokine Secretion | Mononuclear cells | Demonstrated the ability to reduce the secretion of pro-inflammatory cytokines. | researchgate.net |
Role in Preventing Mitochondrial Dysfunction
3,4-Dihydroxyphenylacetic acid (this compound) plays a crucial role in preserving mitochondrial integrity and function, particularly under conditions of cellular stress. Mitochondria are highly susceptible to damage from oxidative stress, which can lead to a cascade of events culminating in cell death. this compound's protective effects are multifaceted, addressing several key aspects of mitochondrial function.
In studies involving pancreatic β-cells exposed to high levels of cholesterol, a known inducer of mitochondrial dysfunction, this compound demonstrated a significant protective capacity. nih.gov Cholesterol exposure was shown to decrease the activity of Complex I of the mitochondrial respiratory chain, reduce the mitochondrial membrane potential (MMP), deplete intracellular ATP levels, and lower the oxygen consumption rate. Treatment with this compound effectively counteracted these detrimental effects in a concentration-dependent manner. At concentrations of 100 µM and 250 µM, it completely inhibited the decrease in ATP levels and MMP, respectively. Furthermore, at 250 µM, this compound fully prevented the drop in oxygen consumption and the reduction in Complex I activity.
The interaction of this compound with nitric oxide (NO), a molecule that can inhibit mitochondrial respiration, further highlights its role in mitochondrial pathology. While this compound alone has no measurable effect on mitochondrial respiration, it acts synergistically with NO to inhibit the respiratory rate in both actively respiring (state 3) and resting (state 4) mitochondria. nih.gov This synergistic action, which is stronger than that of NO alone, suggests that in environments with high levels of both this compound and NO, there could be an enhanced inhibition of mitochondrial function, particularly at the level of cytochrome c oxidase. nih.govnih.gov This modulation points to a complex role for this compound, where its effects can be context-dependent, potentially contributing to pathology in neurodegenerative diseases where both NO and dopamine metabolism are implicated. nih.govnih.gov However, its primary role in many contexts is protective, preventing the collapse of mitochondrial function induced by metabolic and oxidative stressors. nih.gov
| Stressor | Cell/System Model | Mitochondrial Parameter Affected | Effect of this compound | Reference |
|---|---|---|---|---|
| High Cholesterol | Min6 Pancreatic β-cells | Complex I Activity | Completely prevented the cholesterol-induced decrease at 250 µM. | nih.gov |
| High Cholesterol | Min6 Pancreatic β-cells | Mitochondrial Membrane Potential (MMP) | Concentration-dependently prevented the decrease; totally inhibited at 250 µM. | |
| High Cholesterol | Min6 Pancreatic β-cells | Intracellular ATP Levels | Concentration-dependently prevented the decrease; totally inhibited at 100 µM. | |
| High Cholesterol | Min6 Pancreatic β-cells | Oxygen Consumption Rate | Completely prevented the cholesterol-induced drop at 250 µM. | nih.gov |
| Nitric Oxide (NO) | Isolated Rat Brain Mitochondria | Mitochondrial Respiration (State 3 & 4) | Acted synergistically with NO to inhibit respiration more strongly than NO alone. | nih.gov |
| Nitric Oxide (NO) | PC-12 cells | Mitochondrial Membrane Potential | In combination with NO, induced an early dissipation of mitochondrial membrane potential. | nih.gov |
Protective Effects Against Cytotoxicity
3,4-Dihydroxyphenylacetic acid (this compound) exerts significant protective effects against cytotoxicity induced by a variety of chemical agents. This cytoprotective capacity is a direct consequence of its antioxidant properties and its ability to enhance cellular defense mechanisms.
One of the key demonstrations of this compound's cytoprotective action is against rotenone, a pesticide that induces cytotoxicity by inhibiting Complex I of the mitochondrial electron transport chain. In studies using intestinal (Caco-2) and pancreatic β-cell (Min-6) lines, this compound protected against rotenone-induced cell death in a concentration-dependent manner. This protective effect was confirmed by measurements of reduced cell viability and leakage of Lactate Dehydrogenase (LDH), a marker of cell membrane damage.
This compound also significantly inhibits cytotoxicity induced by hydrogen peroxide (H₂O₂), a common reactive oxygen species. researchgate.net This protection is linked to the enhancement of total glutathione S-transferase activity, a crucial enzyme in the detoxification of harmful compounds. researchgate.net Similarly, this compound has been shown to protect cells from acetaldehyde-induced cytotoxicity. nih.gov Acetaldehyde is a toxic metabolite of alcohol, and this compound confers protection by upregulating the activity and gene expression of aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying acetaldehyde. nih.govresearchgate.net Pretreatment of cells with this compound completely protected them from the cytotoxic effects of acetaldehyde. nih.gov
The protective mechanisms of this compound are thus multifaceted, involving not only the direct scavenging of harmful radicals but also the upregulation of key defensive enzymes. By enhancing the expression of ALDH and phase II drug-metabolizing enzymes, this compound bolsters the cell's intrinsic ability to neutralize and eliminate toxic threats, thereby preventing the initiation of apoptotic pathways and cell death. researchgate.netnih.gov
| Cytotoxic Agent | Cell Line | Observed Protective Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Rotenone | Caco-2 (intestinal) and Min-6 (pancreatic β-cells) | Protected against rotenone-induced cell death in a concentration-dependent manner. | Prevention of mitochondrial dysfunction. | |
| Hydrogen Peroxide (H₂O₂) | Hepatocytes | Significantly inhibited H₂O₂-induced cytotoxicity. | Enhancement of total glutathione S-transferase activity. | researchgate.net |
| Acetaldehyde | Murine Hepatoma (Hepa1c1c7) | Completely protected cells from acetaldehyde-induced cytotoxicity upon pretreatment. | Enhanced total ALDH activity and gene expression of ALDH1A1, ALDH2, and ALDH3A1. | nih.govresearchgate.net |
| Cholesterol | Min6 Pancreatic β-cells | Protected against apoptosis and decreased cell viability induced by high cholesterol. | Prevention of oxidative stress and mitochondrial dysfunction. | nih.gov |
Future Directions and Research Perspectives
Comprehensive Mechanistic Studies of DOPAC Action
Future research is poised to unravel the intricate cellular and molecular mechanisms of 3,4-Dihydroxyphenylacetic acid (this compound), moving beyond its established role as a primary metabolite of dopamine (B1211576). While this compound levels are closely related to presynaptic dopamine stores, its independent biological activities are a key area of investigation healthmatters.iohealthmatters.io. Studies have indicated that this compound can modulate cellular pathways under specific conditions, such as in the presence of nitric oxide (NO), where it can synergistically induce mitochondrial dysfunction nih.gov. This suggests a role for this compound in modulating cell fate and points to a potential cell death pathway involving mitochondrial dysfunction that does not activate the typical apoptotic caspase cascade nih.gov.
Another critical area of research is this compound's interaction with proteins implicated in neurodegenerative diseases. For instance, at low concentrations, this compound has been shown to bind non-covalently to monomeric α-synuclein, the primary component of Lewy bodies in Parkinson's disease, and prevent its fibrillation caymanchem.com. Elucidating the precise binding sites and the downstream consequences of this interaction is a significant future goal. Comprehensive studies are needed to understand how this compound, distinct from its parent molecule dopamine, influences signaling pathways such as those involving extracellular signal-regulated kinases (ERK), which are known to be integrating factors in dopamine action . Understanding these mechanisms will clarify whether this compound is merely a metabolic byproduct or an active signaling molecule in its own right.
Advanced in vivo and in vitro Models for Disease Research
The development of sophisticated biological models is crucial for studying the nuanced roles of this compound in health and disease. Traditional animal models, such as the lactacystin-induced rat model of Parkinson's disease, have been instrumental in studying the effects of neurotoxins on dopamine metabolism, including changes in this compound levels mdpi.com. However, future research will increasingly rely on human-based systems to improve translational relevance.
In vitro models are rapidly advancing, offering unprecedented opportunities to study human dopaminergic neurons. Key developments include:
Human Embryonic Stem Cell (hESC)-Derived Neurons: These models provide a virtually unlimited source of normal human dopaminergic neurons for investigating neurotoxic and neuroprotective processes. They have been successfully used to study the effects of toxins like 1-methyl-4-phenylpyridinium (MPP+) and the protective capacity of neurotrophic factors nih.gov.
Immortalized Cell Lines with Stable Transporter Expression: The N27 cell line, derived from mesencephalic dopamine neurons, has been engineered to stably express the human dopamine transporter (hDAT). This N27-BCD model allows for more accurate studies of dopamine uptake, trafficking, and metabolism into this compound, overcoming a limitation of the parental cell line nih.gov.
Organoid Models: Three-dimensional (3D) organoids, which are self-organizing structures grown from stem cells, represent a significant leap forward nih.govfrontiersin.org. Assembloids that linearly fuse ventral midbrain, striatal, and cortical organoids can recapitulate key aspects of dopaminergic innervation and circuitry nih.gov. These complex systems allow for the study of this compound in a more physiologically relevant microenvironment, including its role in circuit function and dysfunction nih.govyoutube.com. Such patient-derived organoid models also hold promise for modeling in vivo drug responses and discovering biomarkers jci.org.
These advanced models will be invaluable for dissecting the specific contributions of this compound to neuronal function and degeneration, distinct from other dopamine metabolites.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate measurement of this compound in biological matrices is fundamental to understanding its physiological and pathological roles. Due to its low concentration and the presence of numerous interfering substances, highly sensitive and specific analytical methods are required mdpi.com. While traditional methods like high-performance liquid chromatography (HPLC) combined with electrochemical or fluorescence detection have been staples, recent advances are pushing the boundaries of detection bohrium.comnih.govnih.govchemijournal.com.
Future development is focused on several key areas:
Mass Spectrometry (MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become increasingly popular due to its high sensitivity and structural specificity, allowing for the confident identification and quantification of this compound and other metabolites sci-hub.setandfonline.com.
Enhanced Electrochemical Detection: Fast-scan cyclic voltammetry (FSCV) at carbon-fiber microelectrodes (CFMEs) is a powerful technique for real-time neurotransmitter detection. Recent innovations specifically enhance this compound detection by modifying the applied voltage waveform (the "this compound waveform") and coating the electrode with cationic polymers like polyethyleneimine (PEI) nsf.govrsc.org. This approach uses electrostatic attraction to preconcentrate the anionic this compound at the electrode surface, significantly improving the limit of detection from 291 nM to 58.2 nM rsc.org.
Novel Sample Preparation: Modern sample preparation techniques are being developed to enrich target analytes and remove interferences before instrumental analysis. These include solid-phase microextraction (SPME) and liquid-liquid microextraction (LLME), which offer automation and miniaturization benefits mdpi.com.
The table below summarizes and compares various analytical techniques used for this compound detection.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC with Electrochemical Detection (HPLC-ED) | Separates compounds by chromatography; detects by measuring the current from oxidation/reduction. | High sensitivity and selectivity without derivatization. bohrium.com | Sensitivity can be limited for certain applications. |
| HPLC with Fluorescence Detection | Separates by chromatography; detects native fluorescence or fluorescence after derivatization. | High selectivity and sensitivity. bohrium.comchemijournal.com | May require a derivatization step. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates by chromatography; identifies and quantifies by mass-to-charge ratio. | High sensitivity, structural specificity, ability to quantify multiple molecules. sci-hub.setandfonline.com | Can be complex and costly. |
| Fast-Scan Cyclic Voltammetry (FSCV) | Rapidly scans a potential range at a microelectrode to detect electroactive molecules. | High temporal and spatial resolution for in vivo measurements. rsc.org | Lower chemical resolution compared to chromatography. navinetics.com |
| Modified FSCV (this compound Waveform & PEI Coating) | FSCV with an optimized waveform and a polymer-coated electrode to enhance electrostatic attraction. | Significantly improved sensitivity and selectivity for this compound. nsf.govrsc.org | Still an emerging technique requiring further validation. |
These ongoing advancements will enable more precise quantification of this compound in various biological samples, from microdialysis fluid to single cells, providing deeper insights into dopamine metabolism.
Exploration of Therapeutic Interventions Modulating this compound Levels or Activity
Investigating therapeutic interventions that modulate this compound levels or its specific biological activities represents a promising frontier in neuropharmacology. Such strategies could offer more targeted approaches for treating disorders involving dysfunctional dopaminergic systems. Research in this area involves the pharmacological manipulation of the enzymes responsible for dopamine metabolism.
This compound is formed from dopamine via monoamine oxidase (MAO) and is subsequently converted to homovanillic acid (HVA) by catechol-O-methyltransferase (COMT) wikipedia.org. Therefore, targeting these enzymes can directly alter this compound concentrations. For example, studies using the endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) have shown that it can strongly inhibit the MAO-dependent pathway of dopamine catabolism. This action leads to a significant decrease (60-70%) in this compound levels, while simultaneously increasing levels of the COMT-dependent metabolite, 3-methoxytyramine (3-MT) nih.gov. This demonstrates that it is possible to selectively shift the metabolic flux of dopamine away from this compound production.
Furthermore, various psychotropic drugs have been shown to differentially affect this compound and other catecholamine metabolites in specific brain regions like the hypothalamus nih.gov. For instance, drugs such as reserpine (B192253) can influence dopamine, this compound, and HVA levels, highlighting the potential for pharmacological modulation nih.gov. Future exploration will focus on developing novel compounds with higher specificity for these metabolic pathways. The goal is to identify molecules that can precisely adjust this compound levels, either to counteract neurotoxic effects potentially associated with its accumulation or to leverage its neuroprotective properties, such as the inhibition of α-synuclein fibrillation caymanchem.com. Such interventions could provide a new therapeutic axis for neurodegenerative diseases.
Elucidating the Full Spectrum of Microbial Contributions to this compound Metabolism and Health Outcomes
The gut microbiome is emerging as a critical regulator of host neurochemistry, with a profound influence on dopamine and this compound metabolism nih.gov. A significant portion of peripheral dopamine is produced in the gut, and the enzymatic activities within the microbiota play a substantial role in its synthesis and degradation nih.govresearchgate.netfrontiersin.org. Future research aims to fully map these microbial contributions and understand their impact on host health.
Specific microbial genera have been directly linked to this compound metabolism. For instance, Coprococcus comes and Coprococcus catus are strongly associated with the potential for this compound synthesis nih.govresearchgate.netresearchgate.net. Conversely, other species, such as Clostridium tetani, are involved in the degradation of dopamine into HVA through the this compound intermediate nih.govresearchgate.netresearchgate.net. The gut microbiome can also influence host enzymes; for example, Lactobacillus rhamnosus has been shown to downregulate monoamine oxidase (MAO), the enzyme that converts dopamine to DOPAL, the immediate precursor of this compound nih.govresearchgate.net.
Moreover, this compound is not only a metabolite of host-produced dopamine but can also be generated by the microbial degradation of dietary compounds like the flavonoid quercetin (B1663063) scientificliterature.orgresearchgate.net. This highlights a direct pathway through which diet, microbiota, and host neurochemical profiles are linked. Elucidating these complex interactions is a key objective. Future studies will likely employ metagenomic analysis and metabolomics to identify the specific bacterial genes and enzymatic pathways responsible for this compound production and degradation, and to understand how dysbiosis in these microbial populations contributes to disease states nih.gov. This knowledge could pave the way for novel therapeutic strategies, such as probiotics or dietary interventions, designed to modulate this compound levels via the gut-brain axis researchgate.net.
The table below summarizes the known contributions of specific gut microbes to this compound and dopamine metabolism.
| Microbial Genus/Species | Contribution to Dopamine/DOPAC Metabolism | Reference |
| Coprococcus comes | Associated with this compound synthesis potential. | nih.govresearchgate.netresearchgate.net |
| Coprococcus catus | Associated with this compound synthesis potential. | nih.govresearchgate.netresearchgate.net |
| Clostridium tetani | Promotes the degradation of dopamine into HVA via the this compound intermediate. | nih.govresearchgate.netresearchgate.net |
| Lactobacillus rhamnosus | Downregulates monoamine oxidase (MAO), potentially reducing this compound formation. | nih.govresearchgate.net |
| Lactobacillus plantarum | Can downregulate dopamine β-hydroxylase and improve overall dopamine metabolism. | nih.govresearchgate.net |
| Ruminococcus | Associated with dopamine metabolism; changes in its abundance can affect dopaminergic neurons. | nih.gov |
Q & A
Q. What analytical methods are recommended for quantifying DOPAC in biological samples?
this compound quantification requires sensitive techniques due to its low endogenous concentrations. Common methodologies include:
- Gas Chromatography with Electron Capture Detection (GC-ECD) : Derivatization using trifluoroacetyl-hexafluoroisopropyl esters enhances volatility and detection sensitivity, enabling simultaneous measurement of this compound, homovanillic acid (HVA), and iso-HVA in nervous tissue .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Targeted metabolomics workflows using Multiple Reaction Monitoring (MRM) improve specificity. For example, transitions such as m/z 168 → 123 (this compound) are validated for cerebrospinal fluid (CSF) and plasma .
- Calibration Standards : Use deuterated isotopes (e.g., [²H₃]-DOPAC) to correct for matrix effects and ionization efficiency .
Q. How does this compound function as a biomarker in dopamine metabolism studies?
this compound is a primary metabolite of dopamine, produced via monoamine oxidase (MAO)-mediated oxidative deamination. Key insights:
- Neurotransmitter Turnover : CSF this compound levels correlate with central dopamine activity, serving as a surrogate marker for neuronal health and neurodegenerative conditions (e.g., Parkinson’s disease) .
- Measurement Variability : Baseline concentrations in human CSF range from 0.5–8.3 nM, influenced by circadian rhythms and sample handling protocols .
- Validation : Cross-laboratory reproducibility requires standardized protocols for sample collection (e.g., rapid freezing to prevent enzymatic degradation) .
Advanced Research Questions
Q. How should researchers address stability issues and temporal degradation of this compound in long-term studies?
this compound’s stability is context-dependent:
- In Vitro Conditions : While stable for short-term storage at 4°C, prolonged exposure (>24 hours) leads to 15–20% degradation, altering cellular responses in neurochemical assays .
- Mitigation Strategies :
- Add antioxidants (e.g., 0.1% ascorbic acid) to buffer solutions to inhibit oxidation.
- Use aliquots stored at -80°C, with freeze-thaw cycles limited to ≤3 .
- Temporal Effects in Cell Culture : Long-term exposure (≥48 hours) at 10 µM reduces mitochondrial respiration rates in neuronal models, necessitating time-course experimental designs .
Q. How can contradictions in reported antioxidant activity of this compound be resolved?
Discrepancies arise from assay-specific mechanisms and synergistic interactions:
- Assay Selection :
- DPPH Radical Scavenging : this compound derivatives (e.g., amidoester conjugates) show EC₅₀ values of 17 µM, outperforming ascorbic acid in some configurations .
- ORAC/FRAP Assays : Synergism with endogenous antioxidants (e.g., ascorbic acid) enhances activity 1.2–3.2-fold, dependent on molar ratios and redox cycling .
- Interpretation : Report both isolated and combinatorial effects, specifying assay conditions (pH, temperature) and co-factor interactions .
Q. What are the best practices for isotopic labeling in metabolic flux analysis of this compound?
Stable isotopes enable precise tracking of this compound’s metabolic fate:
Q. How can structural modifications enhance this compound’s biochemical utility?
Derivatization expands functional applications:
- Ester/Amide Conjugates : Synthesized via Suzuki-Miyaura coupling or esterification, these derivatives improve membrane permeability for in vivo neuroprotection studies .
- Trimethylsilyl (TMS) Derivatives : Enhance GC-MS compatibility, with fragmentation patterns (e.g., m/z 384.69 for 3TMS-DOPAC) aiding structural confirmation .
Q. What factors contribute to inter-study variability in this compound measurements, and how can they be minimized?
Sources of variability and solutions include:
- Pre-Analytical Factors :
- Analytical Factors :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
